molecular formula C₂₀H₃₁NO₃ B1145779 Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate CAS No. 73671-92-8

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate

Cat. No. B1145779
CAS RN: 73671-92-8
M. Wt: 333.47
InChI Key:
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Description

“Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate” is a chemical compound with the molecular formula C20H31NO3 . It has an average mass of 333.465 Da and a monoisotopic mass of 333.230408 Da .


Molecular Structure Analysis

The molecule contains a total of 56 bonds, including 27 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .


Physical And Chemical Properties Analysis

“Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 471.8±45.0 °C at 760 mmHg, and a flash point of 239.1±28.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 3.00, and its ACD/LogD (pH 5.5 and 7.4) is 3.16 . The polar surface area is 55 Å2, and the molar volume is 304.3±3.0 cm3 .

Scientific Research Applications

Field: Medicine

“Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate” is used as an intermediate in the synthesis of Finasteride and Dutasteride . These are 5α-reductase inhibitors used for the treatment of conditions related to hyperandrogenism .

Application

The compound is used in the synthesis of drugs like Finasteride and Dutasteride . These drugs are used to treat conditions such as benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .

Methods of Application

The specific methods of application or experimental procedures for this compound are not detailed in the sources. However, it is mentioned as an intermediate in the synthesis of Finasteride and Dutasteride . This suggests that it is used in the chemical processes to produce these drugs.

Results or Outcomes

The outcomes of using this compound in the synthesis of drugs like Finasteride and Dutasteride are the effective treatment of conditions related to hyperandrogenism . These include benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .

Field: Biochemistry

“Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate” is used in the development of 5α-reductase inhibitors without affinity for the androgen receptor .

Application

The compound is used in the development of 5α-reductase inhibitors that do not have affinity for the androgen receptor . These inhibitors are used to investigate the importance of 5α-reductase in androgen action in vivo .

Methods of Application

The specific methods of application or experimental procedures for this compound are not detailed in the sources. However, it is mentioned that the compound is used in the development of 5α-reductase inhibitors . This suggests that it is used in the chemical processes to produce these inhibitors.

Results or Outcomes

The outcomes of using this compound in the development of 5α-reductase inhibitors are the creation of inhibitors that do not have affinity for the androgen receptor . These inhibitors are used to investigate the importance of 5α-reductase in androgen action in vivo .

properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOERJCUZAWQB-ALHYADCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate

CAS RN

73671-92-8
Record name 3-oxo-4-aza-5a-androstane-17b-carboxylic acid methyl ester
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